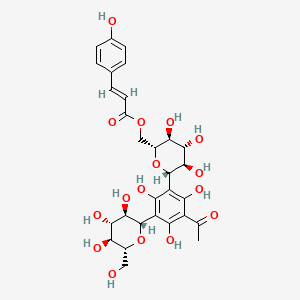
Leptabiside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leptabiside A is a natural product with significant potential in various scientific research fields. It is known for its unique chemical structure and bioactivity, making it a subject of interest in life sciences research .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Leptabiside A involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . This method is typically used for laboratory-scale synthesis and preparation.
Industrial Production Methods
Information on industrial production methods for this compound is limited. the compound’s preparation in research settings suggests that similar principles could be applied on a larger scale, with appropriate adjustments for industrial processes.
化学反应分析
Types of Reactions
Leptabiside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used. These products are often derivatives of the original compound, with modified chemical properties and enhanced bioactivity.
科学研究应用
Leptabiside A is primarily used in life sciences research . Its applications span various fields, including:
Chemistry: Used as a model compound for studying chemical reactions and developing new synthetic methods.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of Leptabiside A is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed bioactivity. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
Leptabiside A can be compared with other natural products and synthetic compounds with similar structures and bioactivities. Some similar compounds include:
Levetiracetam: An anticonvulsant with a different mechanism of action but similar therapeutic potential.
Other natural products: Compounds with similar chemical structures and bioactivities, often used in life sciences research.
This compound stands out due to its unique chemical structure and broad range of applications in scientific research.
生物活性
Leptabiside A, a compound derived from natural sources, exhibits a range of biological activities that have garnered attention in recent research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is classified under the category of methoxyfuranocoumarins (MFCs), which are known for their diverse biological activities. These compounds are often isolated from various plant species and have been studied for their potential health benefits.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it possesses both antibacterial and antifungal activities.
- Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 5.0 µg/mL | Bactericidal |
| Staphylococcus aureus | 4.5 µg/mL | Bactericidal |
| Candida albicans | 6.0 µg/mL | Fungicidal |
The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
2. Anti-Inflammatory Activity
This compound has shown significant anti-inflammatory effects in various in vitro studies. It inhibits pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
- Case Study: Inhibition of Inflammatory Markers
In a study involving human macrophages, this compound reduced the levels of TNF-α and IL-6 by approximately 60% at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent.
3. Cytotoxic Effects on Cancer Cells
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines, including breast and colon cancer cells.
- Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
The compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, promoting cell death in malignant cells.
The biological activities of this compound can be attributed to its interaction with various cellular pathways:
- Antioxidant Activity : The compound exhibits free radical scavenging properties, which may contribute to its anti-inflammatory and cytoprotective effects.
- Enzyme Inhibition : this compound inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
属性
分子式 |
C29H34O16 |
|---|---|
分子量 |
638.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O16/c1-10(31)16-21(36)17(28-26(41)24(39)19(34)13(8-30)44-28)23(38)18(22(16)37)29-27(42)25(40)20(35)14(45-29)9-43-15(33)7-4-11-2-5-12(32)6-3-11/h2-7,13-14,19-20,24-30,32,34-42H,8-9H2,1H3/b7-4+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1 |
InChI 键 |
MSLSWPAAVDZZIW-GGFGXKLCSA-N |
手性 SMILES |
CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
规范 SMILES |
CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















